molecular formula C4H11O4P B1301941 Dimethyl (2-hydroxyethyl)phosphonate CAS No. 54731-72-5

Dimethyl (2-hydroxyethyl)phosphonate

Cat. No. B1301941
CAS RN: 54731-72-5
M. Wt: 154.1 g/mol
InChI Key: TZPPDWDHNIMTDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03962378

Procedure details

A solution of 100 g of 2-acetoxyethane-phosphonic acid dimethyl ester in 100 ml of anhydrous methanol -- 4 g of p-toluenesulfonic acid being added -- is heated for 5 hours to 65°-75°C while removing simultaneously by distillation a mixture of methyl acetate/methanol. After distillation under reduced pressure, 59 g of 2-hydroxyethane-phosphonic acid dimethyl ester are obtained, corresponding to a yield of 75% of the theoretical.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][CH2:8][O:9]C(=O)C)(=[O:6])[O:4][CH3:5].C1(C)C=CC(S(O)(=O)=O)=CC=1>CO>[CH3:1][O:2][P:3]([CH2:7][CH2:8][OH:9])(=[O:6])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
COP(OC)(=O)CCOC(C)=O
Name
Quantity
4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 5 hours to 65°-75°C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
while removing simultaneously by distillation
ADDITION
Type
ADDITION
Details
a mixture of methyl acetate/methanol
DISTILLATION
Type
DISTILLATION
Details
After distillation under reduced pressure, 59 g of 2-hydroxyethane-phosphonic acid dimethyl ester
CUSTOM
Type
CUSTOM
Details
are obtained, corresponding to a yield of 75% of the theoretical

Outcomes

Product
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.